Cas no 692-33-1 (N-(prop-2-en-1-yl)acetamide)

N-(prop-2-en-1-yl)acetamide, also known as allyl acetamide, is a versatile organic compound with the molecular formula C₅H₉NO. It features an acetamide group bonded to an allyl moiety, making it a useful intermediate in organic synthesis and polymer chemistry. The compound exhibits reactivity typical of both amides and alkenes, enabling applications in cross-linking reactions, copolymerization, and the production of specialty polymers. Its relatively stable yet modifiable structure allows for controlled functionalization, making it valuable in pharmaceutical and agrochemical research. The compound is typically handled under standard laboratory conditions, with attention to its potential sensitivity to heat and light.
N-(prop-2-en-1-yl)acetamide structure
N-(prop-2-en-1-yl)acetamide structure
商品名:N-(prop-2-en-1-yl)acetamide
CAS番号:692-33-1
MF:C5H9NO
メガワット:99.13106
CID:508920
PubChem ID:69653

N-(prop-2-en-1-yl)acetamide 化学的及び物理的性質

名前と識別子

    • Acetamide,N-2-propen-1-yl-
    • N-allylacetamide
    • N-prop-2-enylacetamide
    • AC1L2CCW
    • AC1Q5LFG
    • Acetamide, N-2-propenyl-
    • Acetamide, N-allyl-
    • AG-G-69200
    • allyl acetamide
    • allylamine acetate
    • N-2-propenylacetamide
    • N-acetyl-allylamine
    • NSC53475
    • N-vinylmethylacetamide
    • N-(prop-2-en-1-yl)acetamide
    • DVQCXAUFUOFSDW-UHFFFAOYSA-N
    • EN300-120100
    • NSC-53475
    • NSC 53475
    • ACETAMIDE, N-2-PROPEN-1-YL-
    • AKOS003799389
    • EINECS 211-729-0
    • DTXSID60219232
    • UNII-PJT0M8Y9MO
    • Q27286587
    • 692-33-1
    • n-acetylallylamine
    • PJT0M8Y9MO
    • NS00036818
    • AI3-23271
    • N-Allylacetamide #
    • Z32064466
    • CS-0224602
    • DTXCID80141723
    • MDL: MFCD00607985
    • インチ: InChI=1S/C5H9NO/c1-3-4-6-5(2)7/h3H,1,4H2,2H3,(H,6,7)
    • InChIKey: DVQCXAUFUOFSDW-UHFFFAOYSA-N
    • ほほえんだ: C=CCNC(C)=O

計算された属性

  • せいみつぶんしりょう: 99.06847
  • どういたいしつりょう: 99.068414
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 3
  • 複雑さ: 78.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 29.1
  • ひょうめんでんか: 0
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: 無色油性液体
  • 密度みつど: 0.884
  • ふってん: 227.3°C at 760 mmHg
  • フラッシュポイント: 119.3°C
  • 屈折率: 1.423
  • PSA: 29.1
  • LogP: 0.69940

N-(prop-2-en-1-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-120100-0.05g
N-(prop-2-en-1-yl)acetamide
692-33-1 95%
0.05g
$19.0 2023-02-15
Enamine
EN300-120100-0.1g
N-(prop-2-en-1-yl)acetamide
692-33-1 95%
0.1g
$19.0 2023-02-15
Enamine
EN300-120100-0.25g
N-(prop-2-en-1-yl)acetamide
692-33-1 95%
0.25g
$25.0 2023-02-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1295272-500mg
n-(Prop-2-en-1-yl)acetamide
692-33-1 95%
500mg
¥837.00 2024-05-03
Enamine
EN300-120100-100mg
N-(prop-2-en-1-yl)acetamide
692-33-1 95.0%
100mg
$19.0 2023-10-03
Aaron
AR005XAH-250mg
Acetamide,N-2-propen-1-yl-
692-33-1 95%
250mg
$60.00 2025-02-13
Aaron
AR005XAH-5g
Acetamide,N-2-propen-1-yl-
692-33-1 95%
5g
$273.00 2025-02-13
Enamine
EN300-120100-500mg
N-(prop-2-en-1-yl)acetamide
692-33-1 95.0%
500mg
$39.0 2023-10-03
Aaron
AR005XAH-2.5g
Acetamide,N-2-propen-1-yl-
692-33-1 95%
2.5g
$162.00 2025-02-13
Aaron
AR005XAH-10g
Acetamide,N-2-propen-1-yl-
692-33-1 95%
10g
$494.00 2023-12-15

N-(prop-2-en-1-yl)acetamide 関連文献

N-(prop-2-en-1-yl)acetamideに関する追加情報

Recent Advances in the Study of N-(prop-2-en-1-yl)acetamide (CAS: 692-33-1) in Chemical Biology and Pharmaceutical Research

N-(prop-2-en-1-yl)acetamide (CAS: 692-33-1) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its acrylamide functional group, has been explored for its reactivity, biological activity, and utility in synthetic chemistry. Recent studies have focused on its role as a building block in the synthesis of more complex molecules, its interactions with biological targets, and its potential therapeutic applications.

One of the key areas of research involving N-(prop-2-en-1-yl)acetamide is its use in polymer chemistry and material science. The acrylamide moiety allows for polymerization under various conditions, making it a valuable monomer for creating hydrogels, drug delivery systems, and other biomaterials. Recent advancements have demonstrated its efficacy in forming cross-linked networks that exhibit tunable mechanical properties and biocompatibility, which are critical for biomedical applications such as tissue engineering and controlled drug release.

In the realm of medicinal chemistry, N-(prop-2-en-1-yl)acetamide has been investigated for its potential as a pharmacophore in drug design. Its structural features enable it to interact with enzymes and receptors, making it a candidate for the development of novel therapeutics. For instance, recent studies have explored its derivatives as inhibitors of specific kinases involved in cancer progression. Preliminary results indicate that these derivatives exhibit promising activity in vitro, warranting further investigation in preclinical models.

Another significant development is the exploration of N-(prop-2-en-1-yl)acetamide in green chemistry and sustainable synthesis. Researchers have developed catalytic methods to synthesize this compound efficiently, minimizing waste and reducing the use of hazardous reagents. These methods align with the growing emphasis on environmentally friendly chemical processes and have the potential to scale up for industrial applications.

Despite these advancements, challenges remain in the widespread adoption of N-(prop-2-en-1-yl)acetamide in pharmaceutical and material applications. Issues such as stability under physiological conditions, potential toxicity, and scalability of synthesis methods need to be addressed. Ongoing research aims to optimize the compound's properties and explore its full potential in various domains.

In conclusion, N-(prop-2-en-1-yl)acetamide (CAS: 692-33-1) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span from material science to drug discovery, with recent studies highlighting its potential in innovative therapeutic and technological solutions. Continued research and development will be essential to overcome existing challenges and unlock its full potential.

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